molecular formula C4H10ClN B6218593 rac-(1R,2S)-2-methylcyclopropan-1-amine hydrochloride, cis CAS No. 97311-87-0

rac-(1R,2S)-2-methylcyclopropan-1-amine hydrochloride, cis

Cat. No.: B6218593
CAS No.: 97311-87-0
M. Wt: 107.58 g/mol
InChI Key: DGEKNIYQAIAEGO-HJXLNUONSA-N
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Description

Rac-(1R,2S)-2-methylcyclopropan-1-amine hydrochloride, cis is a chemical compound of interest in scientific research due to its potential applications in various fields. This compound is characterized by its unique cyclopropane ring structure, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2S)-2-methylcyclopropan-1-amine hydrochloride, cis can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives. Another method includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Rac-(1R,2S)-2-methylcyclopropan-1-amine hydrochloride, cis undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

Rac-(1R,2S)-2-methylcyclopropan-1-amine hydrochloride, cis has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of rac-(1R,2S)-2-methylcyclopropan-1-amine hydrochloride, cis involves its interaction with specific molecular targets and pathways. The compound’s cyclopropane ring structure allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating their activity. This can lead to changes in biochemical pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • Rac-(1R,2S)-2-methylcyclobutan-1-amine hydrochloride, cis
  • Rac-(1R,2S)-2-phenoxycyclopentan-1-amine hydrochloride, cis

Uniqueness

Rac-(1R,2S)-2-methylcyclopropan-1-amine hydrochloride, cis is unique due to its smaller cyclopropane ring, which imparts distinct steric and electronic properties compared to larger ring analogs. This uniqueness makes it a valuable compound for studying structure-activity relationships and for developing novel therapeutic agents.

Properties

CAS No.

97311-87-0

Molecular Formula

C4H10ClN

Molecular Weight

107.58 g/mol

IUPAC Name

(1S,2R)-2-methylcyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C4H9N.ClH/c1-3-2-4(3)5;/h3-4H,2,5H2,1H3;1H/t3-,4+;/m1./s1

InChI Key

DGEKNIYQAIAEGO-HJXLNUONSA-N

Isomeric SMILES

C[C@@H]1C[C@@H]1N.Cl

Canonical SMILES

CC1CC1N.Cl

Purity

95

Origin of Product

United States

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